molecular formula C12H15NO2 B7473642 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone

Cat. No.: B7473642
M. Wt: 205.25 g/mol
InChI Key: SXRZNXLFPMTBOP-UHFFFAOYSA-N
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Description

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hydroxy-methylphenyl ketone structure

Preparation Methods

The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Attachment to the Hydroxy-Methylphenyl Ketone: The pyrrolidine ring is then attached to the hydroxy-methylphenyl ketone through nucleophilic substitution reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the hydroxy-methylphenyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies investigating enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and hydroxy-methylphenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

1-Pyrrolidinyl(2-hydroxy-5-methylphenyl) ketone can be compared with similar compounds such as:

    Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.

    Pyrrolidinone derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.

    Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activity and are used in drug discovery.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-4-5-11(14)10(8-9)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZNXLFPMTBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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